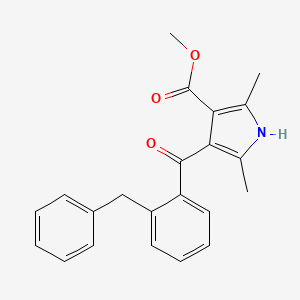![molecular formula C23H22F6N4O2 B1674071 5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one CAS No. 187724-85-2](/img/structure/B1674071.png)
5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-741671 is a compound known for its role as an antagonist of the neurokinin-1 receptor. This receptor is involved in various physiological processes, including pain perception, stress responses, and emesis (vomiting). The compound has been studied extensively for its potential therapeutic applications, particularly in the context of chemotherapy-induced nausea and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-741671 involves multiple steps, starting with the preparation of key intermediates. One of the critical steps includes the functionalization of the piperidine nitrogen to reduce its basic nature. This is achieved by introducing a 3-oxo-1,2,4-triazol-5-yl moiety, which enhances the compound’s binding affinity to the neurokinin-1 receptor .
Industrial Production Methods: Industrial production of L-741671 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like dimethyl sulfoxide (DMSO) and other reagents to facilitate the reactions. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: L-741671 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are employed to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of L-741671 with modified functional groups, which can enhance its binding affinity and pharmacological properties .
Scientific Research Applications
L-741671 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of neurokinin-1 receptor antagonists.
Biology: Investigated for its role in modulating biological processes such as pain perception and stress responses.
Medicine: Explored for its potential therapeutic applications in treating chemotherapy-induced nausea and vomiting, as well as other conditions involving the neurokinin-1 receptor
Industry: Utilized in the development of new pharmaceuticals targeting the neurokinin-1 receptor.
Mechanism of Action
L-741671 exerts its effects by binding to the neurokinin-1 receptor, thereby blocking the action of substance P, a neuropeptide involved in pain perception and emesis. This antagonistic action prevents the receptor from activating downstream signaling pathways, leading to a reduction in symptoms such as nausea and vomiting. The compound’s high affinity for the neurokinin-1 receptor makes it a potent inhibitor of these physiological processes .
Comparison with Similar Compounds
L-742694: Another neurokinin-1 receptor antagonist with a morpholine nucleus that enhances binding affinity.
Aprepitant: A well-known neurokinin-1 receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.
Casopitant, Netupitant, and Rolapitant: Newer additions to the class of neurokinin-1 receptor antagonists with varying pharmacokinetic properties
Uniqueness of L-741671: L-741671 is unique due to its high brain penetration and potent inhibition of the neurokinin-1 receptor. This makes it particularly effective in central nervous system applications, such as preventing chemotherapy-induced emesis. Its structural modifications, including the 3-oxo-1,2,4-triazol-5-yl moiety, contribute to its enhanced binding affinity and pharmacological properties .
Properties
CAS No. |
187724-85-2 |
|---|---|
Molecular Formula |
C23H22F6N4O2 |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
3-[[(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C23H22F6N4O2/c24-22(25,26)16-9-14(10-17(11-16)23(27,28)29)13-35-18-7-4-8-33(12-19-30-21(34)32-31-19)20(18)15-5-2-1-3-6-15/h1-3,5-6,9-11,18,20H,4,7-8,12-13H2,(H2,30,31,32,34)/t18-,20-/m0/s1 |
InChI Key |
ZUWHBRRBKKTMQO-ICSRJNTNSA-N |
SMILES |
C1CC(C(N(C1)CC2=NNC(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Isomeric SMILES |
C1C[C@@H]([C@@H](N(C1)CC2=NNC(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CC(C(N(C1)CC2=NNC(=O)N2)C3=CC=CC=C3)OCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 741671; L-741671; L741671; L-741,671; L 741,671; L741,671; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3aR,5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B1673998.png)

![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-4,5-dihydroxyhex-2-enoate](/img/structure/B1674001.png)


![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B1674006.png)



